4-Bromo-2-phenoxythiazole

Descripción

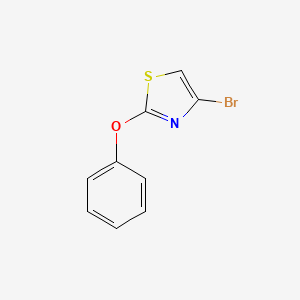

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-2-phenoxy-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNOS/c10-8-6-13-9(11-8)12-7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJESUUGBCWVUTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674647 | |

| Record name | 4-Bromo-2-phenoxy-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-43-2 | |

| Record name | 4-Bromo-2-phenoxythiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-phenoxy-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Computational Analysis of 4 Bromo 2 Phenoxythiazole and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural verification of synthesized compounds. For 4-Bromo-2-phenoxythiazole, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provides a complete picture of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. researchgate.net Through various one- and two-dimensional experiments, it is possible to map the connectivity and spatial relationships of atoms within a molecule. researchgate.netbbhegdecollege.com For this compound, ¹H and ¹³C NMR are fundamental for structural confirmation. researchgate.net

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. The protons on the phenoxy group and the thiazole (B1198619) ring will exhibit distinct chemical shifts, influenced by the electronegativity of adjacent atoms and the effects of aromatic ring currents. The proton at the C5 position of the thiazole ring is expected to appear as a singlet in a specific region of the spectrum. The protons of the phenoxy group will show a more complex pattern of multiplets, corresponding to their ortho, meta, and para positions relative to the oxygen atom.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. mdpi.com Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbons in the thiazole ring, particularly the carbon bonded to bromine (C4) and the carbon attached to the phenoxy group (C2), are highly characteristic.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar functional groups and structures.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| H (Thiazole C5) | ¹H | 7.0 - 7.5 | Singlet (s) |

| H (Phenoxy, ortho) | ¹H | 7.1 - 7.3 | Multiplet (m) |

| H (Phenoxy, meta) | ¹H | 7.4 - 7.6 | Multiplet (m) |

| H (Phenoxy, para) | ¹H | 7.0 - 7.2 | Multiplet (m) |

| C2 (Thiazole) | ¹³C | 165 - 170 | - |

| C4 (Thiazole) | ¹³C | 115 - 120 | - |

| C5 (Thiazole) | ¹³C | 110 - 115 | - |

| C (Phenoxy, C-O) | ¹³C | 150 - 155 | - |

| C (Phenoxy, ortho/meta) | ¹³C | 120 - 130 | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. mdpi.com In MS, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge (m/z) ratio. uni-saarland.de

For this compound, a key feature in the mass spectrum is the presence of two prominent molecular ion peaks (M+ and M+2) of nearly equal intensity. savemyexams.comwhitman.edu This is due to the natural isotopic abundance of bromine, which exists as two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. savemyexams.com This characteristic isotopic pattern provides definitive evidence for the presence of a single bromine atom in the molecule.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The energetically unstable molecular ion can break apart into smaller, more stable fragments. libretexts.org The analysis of these fragments helps to confirm the connectivity of the thiazole and phenoxy moieties.

Table 2: Expected Mass Spectrometry Fragments for this compound

| Fragment | Structure | Notes |

|---|---|---|

| [M]+•, [M+2]+• | C₉H₆BrNOS | Molecular ion peaks showing the characteristic 1:1 bromine isotope pattern. |

| [M-Br]+ | C₉H₆NOS | Loss of the bromine atom. |

| [C₆H₅O]+ | Phenoxy cation | Fragmentation of the ether linkage. |

| [C₃H₂NSBr]+• | 4-Bromo-thiazole radical cation | Cleavage of the C-O bond. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of a molecule.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. researchgate.net Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for identifying their presence. docbrown.info In this compound, characteristic stretching vibrations for the C=N and C-S bonds within the thiazole ring, the C-O-C ether linkage, and the aromatic C-H bonds would be expected. The C-Br stretching frequency typically appears in the fingerprint region of the spectrum.

UV-Vis spectroscopy probes the electronic transitions within a molecule. msu.edu Molecules with conjugated π-systems, such as this compound, absorb UV or visible light, promoting electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). msu.edu The absorption maxima (λ_max) can be influenced by the structure of the molecule and the solvent used. up.ac.za Benzene, for instance, exhibits characteristic absorption bands related to its π-system. up.ac.za The extended conjugation in this compound, involving both the thiazole and phenyl rings, is expected to result in distinct absorption bands.

Table 3: Key Spectroscopic Data (IR and UV-Vis) for this compound

| Spectroscopy | Feature | Expected Wavenumber/Wavelength |

|---|---|---|

| Infrared (IR) | Aromatic C-H Stretch | 3050 - 3150 cm⁻¹ |

| Infrared (IR) | C=N Stretch (Thiazole) | 1600 - 1650 cm⁻¹ |

| Infrared (IR) | Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ |

| Infrared (IR) | C-O-C Asymmetric Stretch | 1200 - 1250 cm⁻¹ |

| Infrared (IR) | C-Br Stretch | 500 - 600 cm⁻¹ |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides theoretical insights that complement experimental findings, allowing for a deeper understanding of molecular structure, stability, and reactivity. jnu.ac.bd

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netmdpi.com DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict various molecular properties. mdpi.comresearchgate.net

For this compound, DFT is used to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles. These theoretical calculations can be compared with experimental data, for instance from X-ray crystallography, to validate the computational model. researchgate.net Furthermore, DFT allows for the calculation of electronic properties, such as the energies of the Frontier Molecular Orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. mdpi.com

Table 4: Representative DFT-Calculated Properties for a Phenoxythiazole Derivative Data based on similar structures reported in the literature.

| Parameter | Calculated Value | Significance |

|---|---|---|

| Total Dipole Moment | ~2.0 - 4.0 D | Indicates the overall polarity of the molecule. |

| HOMO Energy | ~ -6.5 to -7.5 eV | Relates to the electron-donating ability. |

| LUMO Energy | ~ -1.5 to -2.5 eV | Relates to the electron-accepting ability. |

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool derived from DFT calculations that maps the electrostatic potential onto the electron density surface of a molecule. mdpi.comnih.gov The MEP surface provides a visual representation of the charge distribution, allowing for the prediction of how a molecule will interact with other chemical species. researchgate.netresearchgate.net

The MEP map is color-coded to indicate different potential regions. Typically, red and yellow areas represent regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue areas indicate positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, the MEP map would likely show negative potential (red/yellow) around the electronegative nitrogen and oxygen atoms, as well as the π-system of the aromatic rings. These regions are potential sites for hydrogen bonding and interactions with electrophiles. Conversely, the hydrogen atoms would exhibit a positive potential (blue), indicating them as sites for nucleophilic interaction. researchgate.net This analysis is crucial for understanding non-covalent interactions and predicting the molecule's reactive behavior. mdpi.com

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in molecular orbital theory that are crucial for understanding the electronic and optical properties of a molecule. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that helps in determining a molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation. ossila.comirjweb.com

A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the energies of these frontier molecular orbitals. imist.ma For a molecule like this compound, the HOMO is expected to be localized on the electron-rich phenoxy and thiazole rings, while the LUMO would likely be distributed over the thiazole ring and the bromine atom, which can act as an electron-withdrawing group.

The analysis of frontier molecular orbitals (FMOs) helps in predicting and understanding the electronic, optical, and chemical reactivity properties of compounds. imist.ma The intermolecular charge transfer from the donor (HOMO) to the acceptor (LUMO) upon excitation is a key process. imist.ma Molecules with a higher HOMO energy level have a greater tendency to donate electrons to an acceptor with a low-energy LUMO. imist.ma

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: The data in this table is hypothetical and serves as an illustrative example of what would be expected from a computational analysis of this compound.

Conformational Analysis and Tautomerism

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, a key conformational aspect would be the torsion angle between the phenoxy group and the thiazole ring. Computational methods can be employed to perform a potential energy scan by systematically rotating this bond to identify the most stable (lowest energy) conformers. researchgate.net

Tautomerism, the interconversion of structural isomers, is another important consideration for heterocyclic compounds. For some thiazole derivatives, such as 4-phenyl-4-thiazoline-2-thiol, studies have shown a preference for the thiazolinethione tautomer in both the solid state and the gas phase. nih.gov While this compound does not have the same potential for thione-thiol tautomerism, other forms of tautomerism, such as imine-enamine tautomerism in related Schiff bases, have been investigated. researchgate.net The relative stability of different tautomers can be assessed using computational calculations, which can also determine the energy of the transition state between them. researchgate.net

Crystallographic analysis, when available, provides definitive information about the solid-state conformation and can confirm the predominant tautomeric form. nih.gov In the absence of experimental data for this compound, computational modeling remains a powerful tool to predict its conformational preferences and the likelihood of different tautomeric forms.

Table 2: Hypothetical Torsional Angle and Energy Data for this compound

| Torsion Angle (°) | Relative Energy (kcal/mol) |

| 0 | 5.2 |

| 30 | 2.1 |

| 60 | 0.0 |

| 90 | 1.8 |

| 120 | 3.5 |

| 180 | 4.0 |

Note: This table presents hypothetical data illustrating the energy profile associated with the rotation around the bond connecting the phenoxy group to the thiazole ring.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or other properties of chemical compounds based on their molecular structure. wikipedia.org These models establish a relationship between a set of predictor variables (physicochemical properties or theoretical molecular descriptors) and a response variable (e.g., biological activity). wikipedia.orgresearchgate.net

The development of a QSAR model typically involves several key steps:

Data Set Selection : A series of compounds with known activities is chosen. mdpi.com

Descriptor Calculation : A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound. ijaar.org

Model Building : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation relating the descriptors to the activity. researchgate.net

Model Validation : The predictive power of the model is assessed using statistical parameters and external test sets. nih.gov

While no QSAR studies specifically involving this compound were found, research on related structures, such as xanthone (B1684191) derivatives, has demonstrated the utility of QSAR in guiding the design of new compounds with desired activities. nih.gov For a series of this compound derivatives, a QSAR study could be employed to identify the key structural features that influence a particular biological activity, such as anti-inflammatory or antimicrobial effects. This information would be invaluable for the rational design and synthesis of more potent analogues.

Advanced Applications and Biological Relevance of 4 Bromo 2 Phenoxythiazole Scaffolds

Medicinal Chemistry Applications and Pharmacological Potential

Role as a Key Intermediate in Drug Synthesis

While specific blockbuster drugs directly citing 4-bromo-2-phenoxythiazole as a starting material are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules. The true value of this compound lies in its utility as a key intermediate for the synthesis of more complex derivatives. For instance, the phenoxy thiazole (B1198619) moiety is a recognized pharmacophore, and the bromo-substituent allows for facile diversification through cross-coupling reactions, nucleophilic substitutions, and other synthetic transformations. This enables medicinal chemists to generate libraries of novel compounds for high-throughput screening and lead optimization.

Research has demonstrated the synthesis of various thiazole derivatives starting from precursors like 2-amino-4-(4-bromophenyl)thiazole, which shares a similar 4-bromophenylthiazole core. These studies underscore the synthetic accessibility and the potential for creating a diverse range of molecules with therapeutic potential researchgate.netresearchgate.net.

Exploration of Biological Activities of Thiazole Derivatives

The thiazole nucleus is a well-established pharmacophore, and its derivatives have been extensively investigated for a wide spectrum of biological activities. The electronic properties of the thiazole ring, coupled with its ability to form hydrogen bonds and engage in various intermolecular interactions, contribute to its promiscuous binding to a multitude of biological targets.

The search for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Thiazole derivatives have consistently shown promise in this arena. The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.

Studies on derivatives of 4-(4-bromophenyl)-thiazol-2-amine have demonstrated significant antimicrobial potential. For example, a series of these derivatives were synthesized and evaluated for their in vitro activity against various bacterial and fungal strains. Several compounds exhibited promising activity, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics and antifungals researchgate.netresearchgate.net.

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Derivative of 2-amino-4-(4-bromophenyl)thiazole | Staphylococcus aureus | Moderate Activity | researchgate.net |

| Derivative of 2-amino-4-(4-bromophenyl)thiazole | Bacillus subtilis | Moderate Activity | researchgate.net |

| Derivative of 2-amino-4-(4-bromophenyl)thiazole | Candida albicans | Slight Activity | researchgate.net |

This table presents a selection of antimicrobial activity data for derivatives structurally related to this compound.

The development of effective and selective anticancer agents remains a major challenge in medicine. Thiazole-containing compounds have emerged as a promising class of anticancer agents, with several derivatives demonstrating potent cytotoxic activity against various cancer cell lines. The proposed mechanisms of action are diverse and include the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.

Research on 4-halogeno-2,5-disubstituted-1,3-thiazoles has highlighted their potential as anticancer agents. For instance, (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)-phenyl methanone (B1245722) has been shown to inhibit the in vitro growth of several human cancer cell lines, including glioma cells nih.gov. This compound was found to be significantly more potent than perillyl alcohol, a known anti-glioma agent, and was shown to inhibit Na+/K+-ATPase and Ras oncogene activity nih.gov.

Furthermore, studies on 4-cyanophenyl substituted thiazol-2-ylhydrazones have revealed their efficacy against HCT-116 and MCF-7 carcinoma cell lines, with many compounds being more active than the standard drug cisplatin (B142131) rsc.org.

| Compound | Cancer Cell Line | GI50 (µM) | Reference |

| 2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | MCF-7 | 1.0 ± 0.1 | rsc.org |

| 2-(2-((pentafluorophenyl)methylene)-hydrazinyl)-4-(4-cyanophenyl)thiazole | MCF-7 | 1.7 ± 0.3 | rsc.org |

| (2-(2-(3-bromothiophen-2-yl)methylene)hydrazinyl)-4-(4-cyanophenyl)thiazole | HCT-116 | 1.6 ± 0.2 | rsc.org |

| 2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | HCT-116 | 1.1 ± 0.5 | rsc.org |

This table showcases the cytotoxic activity of various thiazole derivatives against different cancer cell lines.

Chronic inflammation is implicated in the pathogenesis of numerous diseases, driving the search for novel anti-inflammatory agents. Thiazole derivatives have been investigated for their ability to modulate inflammatory pathways, often by inhibiting key enzymes such as cyclooxygenases (COX).

While direct studies on this compound are limited, research on structurally related phenoxy acetic acid derivatives has shown significant anti-inflammatory potential. For instance, certain 4-bromophenyl derivatives have demonstrated potent and selective inhibition of COX-2, an enzyme involved in inflammation and pain nih.gov. Some of these compounds exhibited anti-inflammatory effects comparable to or better than established nonsteroidal anti-inflammatory drugs (NSAIDs) in preclinical models nih.gov.

The analgesic properties of thiazole derivatives are often linked to their anti-inflammatory effects. By reducing the production of pro-inflammatory mediators like prostaglandins, these compounds can alleviate pain associated with inflammation.

Diabetes mellitus is a metabolic disorder characterized by hyperglycemia, and its long-term complications are a major cause of morbidity and mortality. One of the key enzymes implicated in diabetic complications is aldose reductase, which catalyzes the conversion of glucose to sorbitol. The accumulation of sorbitol is believed to contribute to the pathogenesis of diabetic neuropathy, nephropathy, and retinopathy.

Catalysis and Material Science Applications

Beyond its pharmacological potential, the this compound scaffold possesses chemical properties that make it a valuable building block in synthetic chemistry and material science.

The bromine atom on the thiazole ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Stille, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The use of 4-bromothiazole (B1332970) derivatives in regioselective cross-coupling reactions has been demonstrated to be an efficient method for synthesizing more complex substituted thiazoles. This allows for the facile introduction of a wide array of functional groups at the 4-position, which is critical for developing libraries of compounds for biological screening and for the synthesis of functional materials.

Thiazole-containing polymers have garnered attention for their potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-deficient nature of the thiazole ring can be beneficial for creating materials with desirable electronic properties. The this compound monomer can be polymerized through various cross-coupling polymerization techniques to yield novel conjugated polymers. The phenoxy side chains can enhance the solubility and processability of the resulting polymers, which is a crucial aspect for their application in electronic devices.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Strategies for 4-Bromo-2-phenoxythiazole

The future of this compound and its derivatives is intrinsically linked to the development of more efficient, scalable, and environmentally benign synthetic methodologies. While traditional methods like the Hantzsch thiazole (B1198619) synthesis have been foundational, they often suffer from drawbacks such as harsh reaction conditions and the generation of significant waste. google.com Current research efforts are focused on overcoming these limitations.

One promising avenue is the refinement of existing methods. For instance, the synthesis of this compound from 2,4-dibromothiazole (B130268) and phenol (B47542) is a known route. Future work will likely focus on optimizing reaction parameters, exploring novel catalysts, and developing milder conditions to improve yields and reduce byproducts. The goal is to create a process that is not only high-yielding but also suitable for large-scale industrial production. google.com

Moreover, the development of entirely new synthetic pathways is a key area of interest. This could involve leveraging modern synthetic techniques such as C-H activation, flow chemistry, or microwave-assisted synthesis to construct the thiazole ring or introduce the phenoxy and bromo substituents with greater precision and efficiency. These advanced methods offer the potential for more rapid and diverse synthesis of this compound analogs, paving the way for extensive structure-activity relationship (SAR) studies.

Exploration of New Biological Targets and Mechanisms of Action

While the anti-inflammatory properties of 2,4-disubstituted thiazole derivatives have been a primary focus of investigation, the full biological spectrum of this compound remains largely unexplored. google.com Future research will undoubtedly delve into identifying and validating novel biological targets for this compound and its derivatives.

Emerging areas of interest include its potential as an inhibitor of various kinases, such as Aurora kinases, which are implicated in cancer. Additionally, its role as an inhibitor of enzymes like acid ceramidase is another promising avenue for therapeutic intervention in various diseases. The exploration of its potential as a modulator of neuropeptide FF receptors could open up new possibilities for pain management and other neurological disorders.

A deeper understanding of the mechanisms of action will be crucial. This will involve a combination of in vitro and in vivo studies to elucidate the specific molecular pathways through which this compound derivatives exert their effects. Techniques such as target-based screening, proteomics, and transcriptomics will be instrumental in pinpointing direct molecular targets and understanding the downstream cellular consequences of their modulation.

Advanced Computational Design and Optimization of Derivatives

Computational chemistry and molecular modeling are set to play an increasingly pivotal role in the rational design of novel this compound derivatives with enhanced potency and selectivity. By employing techniques such as quantitative structure-activity relationship (QSAR) analysis, pharmacophore modeling, and molecular docking, researchers can predict the biological activity of virtual compounds before their synthesis.

This in silico approach allows for the rapid and cost-effective screening of large virtual libraries of potential derivatives. The insights gained from these computational studies can guide the synthetic efforts toward compounds with the highest probability of success, thereby accelerating the drug discovery process. For example, computational models can be used to predict how modifications to the phenoxy ring or substitutions at other positions on the thiazole core will affect binding to a specific biological target.

The iterative cycle of computational design, chemical synthesis, and biological evaluation will be a powerful engine for the optimization of lead compounds. This strategy will enable the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop drug candidates with improved efficacy and safety profiles.

Integration with Combinatorial Chemistry and High-Throughput Screening

To fully explore the chemical space around the this compound scaffold, its synthesis will be increasingly integrated with combinatorial chemistry and high-throughput screening (HTS) platforms. Combinatorial chemistry allows for the rapid generation of large libraries of related compounds by systematically varying the substituents on the core structure.

These libraries can then be subjected to HTS, where thousands of compounds are rapidly tested for their activity against a specific biological target. This approach significantly increases the chances of identifying novel "hit" compounds with desired biological activities. The amenability of the this compound core to chemical modification makes it an ideal candidate for this strategy.

The data generated from HTS campaigns will provide a wealth of information for building robust structure-activity relationships. This will not only lead to the identification of potent and selective modulators of known targets but may also uncover entirely new biological activities for this versatile scaffold.

Applications in Chemical Biology and Probe Development

Beyond its direct therapeutic potential, this compound and its derivatives hold significant promise as tools for chemical biology research. The development of chemical probes based on this scaffold can provide invaluable insights into complex biological processes.

By incorporating reporter tags, such as fluorescent dyes or affinity labels, into the structure of this compound, researchers can create molecular probes to visualize and track the localization and dynamics of their biological targets within living cells. These probes can also be used to identify and isolate binding partners, further elucidating the compound's mechanism of action.

The development of potent and selective inhibitors based on the this compound scaffold can also serve as valuable tools to pharmacologically interrogate the function of specific proteins or pathways. This will contribute to a deeper fundamental understanding of biology and disease, and may uncover new therapeutic targets for a wide range of conditions. The versatility of this chemical structure ensures its continued relevance in the ever-evolving landscape of drug discovery and chemical biology.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-Bromo-2-phenoxythiazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of brominated thiazoles typically involves cyclization or substitution reactions. For example, analogous compounds like 2-bromo-4-phenylthiazole are synthesized via Hantzsch thiazole synthesis, where α-bromo ketones react with thioureas or thioamides . Optimizing reaction time (e.g., 18-hour reflux in DMSO as in ), temperature control, and solvent selection (polar aprotic solvents like DMSO enhance reactivity) are critical. Post-synthesis purification via recrystallization (water-ethanol mixtures) or column chromatography improves yield and purity. Key factors affecting yield include stoichiometry of brominating agents and elimination of side reactions through inert atmospheres .

Q. What spectroscopic and analytical techniques are pivotal for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 6.5–8.5 ppm) and phenoxy/thiazole protons. ¹³C NMR confirms bromine-induced deshielding effects (C-Br ~δ 110–120 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) resolves bond lengths and angles, with typical C-Br distances ~1.89–1.92 Å .

Q. What safety protocols must be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during reflux or distillation .

- Waste Management : Segregate brominated waste for professional disposal to prevent environmental contamination .

- Emergency Measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and rinse affected areas with water for 15 minutes .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction data be processed to resolve the molecular structure of this compound?

- Methodological Answer :

- Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 120 K to minimize thermal motion .

- Structure Solution : Apply direct methods (SHELXS ) for phase determination. Constrain H-atoms geometrically during refinement.

- Validation : Achieve R-factor < 0.05 by iterative refinement (SHELXL ). Disordered regions (e.g., bromine positions) require split-site modeling .

Q. What computational approaches are suitable for predicting the electronic properties of this compound, and how do they align with experimental data?

- Methodological Answer :

- Density Functional Theory (DFT) : Use B3LYP/6-311G(d,p) to calculate HOMO-LUMO gaps. Bromine’s electron-withdrawing effect reduces HOMO energy (~-6.2 eV), correlating with UV-Vis absorption peaks .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., bromine as a reactive center) for Suzuki coupling predictions .

- Validation : Compare computed IR spectra with experimental data; deviations >5% suggest need for solvent-effect corrections (PCM model) .

Q. How can researchers reconcile conflicting reports on the biological activity of this compound derivatives?

- Methodological Answer :

- Assay Standardization : Use MTT assays with consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., cisplatin) to normalize data .

- Purity Verification : Confirm compound purity via HPLC (≥95%) to exclude confounding effects from impurities .

- Structural Analog Analysis : Compare bioactivity of this compound with derivatives (e.g., 6-bromo-2-aminobenzothiazole ) to identify structure-activity relationships (SAR).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.